

Head-to-Head Comparison: GSK3179106 and Pralsetinib in RET Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK3179106	
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In the landscape of targeted therapies, inhibitors of the Rearranged during Transfection (RET) proto-oncogene have emerged as a critical treatment modality for various cancers. This guide provides a comparative overview of two such inhibitors: **GSK3179106**, an investigational agent, and pralsetinib, an approved therapeutic. While both molecules target the RET kinase, their developmental stages, intended therapeutic applications, and the breadth of available data are markedly different. Pralsetinib is a well-characterized, potent, and selective RET inhibitor with established clinical efficacy in RET-altered cancers. In contrast, **GSK3179106** is an early-stage clinical candidate that has been primarily investigated for its potential in treating irritable bowel syndrome (IBS) due to its gut-restricted properties.

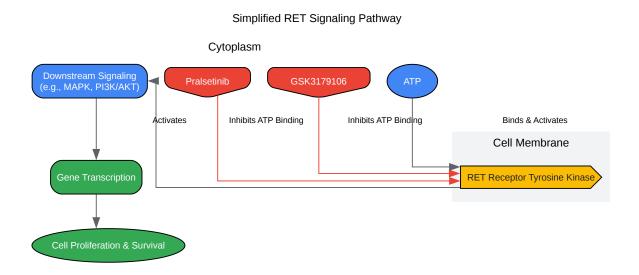
Mechanism of Action: Targeting the RET Signaling Pathway

Both **GSK3179106** and pralsetinib are small molecule inhibitors that target the ATP-binding site of the RET kinase domain.[1] Aberrant activation of the RET receptor tyrosine kinase, through mutations or chromosomal rearrangements (fusions), leads to the constitutive activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, driving cell proliferation and survival in certain cancers.[1][2] By blocking the kinase activity of RET, these inhibitors aim to halt these oncogenic signals.

Pralsetinib is a highly selective inhibitor of wild-type RET and various oncogenic RET fusions and mutations.[3][4] Preclinical studies have demonstrated its ability to inhibit tumor growth in models harboring RET alterations.[5] **GSK3179106** is also a potent and selective RET kinase



inhibitor.[6][7] However, its development has been focused on a formulation that restricts its activity to the gastrointestinal tract, with the goal of modulating neuronal signaling in the enteric nervous system to treat IBS.[6][8]



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Caption: Simplified diagram of the RET signaling pathway and the inhibitory action of Pralsetinib and **GSK3179106**.

Preclinical and Pharmacokinetic Profile

The preclinical and pharmacokinetic data available for pralsetinib and **GSK3179106** reflect their distinct developmental paths.



Parameter	GSK3179106	Pralsetinib
Target	RET Kinase	RET Kinase
Primary Indication	Irritable Bowel Syndrome (IBS) [9]	RET fusion-positive NSCLC, RET-mutant thyroid cancers[10][11]
Development Stage	Phase 1 (in healthy volunteers) [12]	Approved and Marketed[10] [11]
Potency (IC50)	0.4 nM (human RET), 0.2 nM (rat RET)[7]	Sub-nanomolar potency against common RET fusions and mutations[13]
Selectivity	Selective for RET; 26 of >300 kinases inhibited at 1 μ M[8]	~90-fold more potent for RET than VEGFR2[13]
Bioavailability	Low and less than dose- proportional with single fasted doses[12]	Orally bioavailable[4]
Food Effect	Significant food effect observed with a 100-mg QD dose[12]	Administered on an empty stomach[10]
Distribution	Gut-restricted[6]	Systemic

Experimental Protocol: In Vitro Kinase Inhibition Assay (General) A typical in vitro kinase inhibition assay involves incubating the purified recombinant kinase (e.g., RET) with a substrate and ATP in the presence of varying concentrations of the inhibitor (**GSK3179106** or pralsetinib). The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, using methods like radioisotope incorporation or fluorescence-based detection. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.

Clinical Data and Efficacy

There is a substantial body of clinical data for pralsetinib from the pivotal ARROW trial, which led to its regulatory approvals. In contrast, the clinical data for **GSK3179106** is limited to a first-

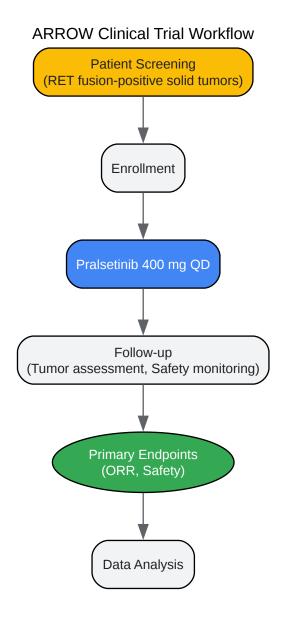


in-human study in healthy volunteers, with no efficacy data in a patient population.

Pralsetinib: The ARROW Trial

The ARROW trial (NCT03037385) is a multi-cohort, open-label, phase 1/2 study that evaluated the efficacy and safety of pralsetinib in patients with RET-altered solid tumors.[14][15]

Experimental Protocol: ARROW Clinical Trial The ARROW trial enrolled patients with RET fusion-positive NSCLC and other RET-altered solid tumors.[14] Patients received pralsetinib at a dose of 400 mg once daily.[16] The primary endpoints for the phase 2 portion of the study were overall response rate (ORR) and safety.[16] Tumor responses were assessed by a blinded independent central review according to RECIST v1.1 criteria.[13]





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Caption: A high-level workflow of a clinical trial like the ARROW study for pralsetinib.

Efficacy in RET Fusion-Positive NSCLC

Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DOR)
Treatment-Naïve (n=107)	78%	13.4 months
Previously Treated with Platinum-based Chemotherapy (n=130)	63%	38.8 months

Data from the ARROW trial.[17]

Safety Profile of Pralsetinib The most common adverse reactions (≥25%) reported in the ARROW trial were musculoskeletal pain, constipation, hypertension, diarrhea, fatigue, edema, pyrexia, and cough.[10][17]

GSK3179106: First-in-Human Studies

The available clinical data for **GSK3179106** comes from two phase 1, double-blind, randomized, placebo-controlled studies in healthy volunteers (NCT02727283 and NCT02798991).[12] These studies evaluated the safety, tolerability, and pharmacokinetics of single and repeat doses of **GSK3179106**. The studies found that single doses up to 800 mg and repeat doses up to 400 mg were well-tolerated with no safety concerns in healthy subjects. [12]

Comparative Summary and Future Perspectives



Feature	GSK3179106	Pralsetinib
Target	RET Kinase	RET Kinase
Primary Indication	Irritable Bowel Syndrome (investigational)	RET-altered Cancers (approved)
Development Stage	Phase 1	Approved
Key Characteristic	Gut-restricted	Systemic, highly selective
Clinical Efficacy Data	Not available in patients	Established in RET-altered cancers

In conclusion, while both **GSK3179106** and pralsetinib are potent inhibitors of the RET kinase, they represent two distinct therapeutic strategies. Pralsetinib is a cornerstone in the treatment of systemic RET-driven malignancies, with a well-documented clinical profile. **GSK3179106**, on the other hand, is an early-stage, gut-restricted compound being explored for a non-oncological indication. A direct head-to-head comparison of their clinical performance in oncology is not feasible due to the lack of clinical data for **GSK3179106** in cancer patients. Future development of **GSK3179106** will likely remain focused on gastrointestinal disorders, while the story of pralsetinib continues to evolve with ongoing research into resistance mechanisms and potential new applications in oncology.

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Validation & Comparative





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- To cite this document: BenchChem. [Head-to-Head Comparison: GSK3179106 and Pralsetinib in RET Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607825#head-to-head-comparison-of-gsk3179106-and-pralsetinib]

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